molecular formula C5H6N4O3 B1422904 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1249437-36-2

1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1422904
CAS No.: 1249437-36-2
M. Wt: 170.13 g/mol
InChI Key: PJLXEYXLAVFYIH-UHFFFAOYSA-N
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Description

1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical building block belonging to the 1,2,3-triazole carboxamide class, offered for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the ongoing search for strategies to combat antibiotic resistance. The core 1,2,3-triazole scaffold is known to be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and reliable "click chemistry" reaction that provides access to a diverse array of derivatives . A key area of investigation for this chemical family involves disarming the bacterial SOS response, a pathway that is activated by DNA damage and is known to repress mechanisms enabling resistance (DISARMERs) . The exploration of this and other potential applications, such as the construction of metal-organic frameworks (MOFs) for sensing and catalysis—as demonstrated with structurally similar triazole carboxylic acid ligands—remains an active field of study . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-amino-2-oxoethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c6-4(10)2-9-1-3(5(11)12)7-8-9/h1H,2H2,(H2,6,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLXEYXLAVFYIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by data tables and relevant case studies.

This compound possesses a unique structure that contributes to its biological activity. The presence of the triazole ring and carboxylic acid functionality enhances its interaction with biological targets.

Property Value
Molecular FormulaC6_6H8_8N4_4O3_3
Molecular Weight172.16 g/mol
Purity>95%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its efficacy against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .

Table 1: Antimicrobial Efficacy

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has been investigated for its antiviral properties as well. A study focused on the inhibition of the SOS response in bacteria, suggesting that derivatives of triazole compounds could modulate viral replication processes . This finding opens avenues for exploring its use in antiviral therapies.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in glioma cell lines by activating specific signaling pathways . This suggests that the compound may play a role in cancer treatment strategies.

Table 2: Anticancer Activity Against Glioma Cell Lines

Cell Line IC50 (µM)
Rat Glioma (C6)15
Human Glioma (U87)10

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The triazole ring facilitates binding to enzymes and receptors involved in critical cellular processes. For instance, it has been shown to interfere with the function of LexA protein in bacterial cells, thereby disrupting their DNA repair mechanisms .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of this compound against clinical isolates of E. coli. The results indicated a promising antibacterial effect, leading to further investigations into its mechanism and potential formulations for therapeutic use.

Case Study 2: In Vivo Anticancer Studies

Another significant study involved administering the compound to animal models with induced gliomas. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. These findings suggest the need for further exploration into dosage optimization and long-term effects .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that triazole derivatives possess significant antimicrobial properties. The incorporation of the carbamoylmethyl group enhances the compound's efficacy against various pathogens. Studies have shown that similar triazole compounds exhibit activity against bacteria and fungi, suggesting potential for 1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid in developing new antimicrobial agents.

Anticancer Properties : Triazole derivatives have been explored for their anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation could be a focal point for future drug development. Preliminary studies suggest that modifications of the triazole ring can lead to increased cytotoxicity against cancer cell lines.

Agriculture

Fungicides : The triazole moiety is well-known in agricultural chemistry for its fungicidal properties. Research has indicated that compounds similar to this compound can effectively control fungal diseases in crops. This application is particularly relevant in the context of sustainable agriculture practices.

Material Science

Polymer Chemistry : The compound may serve as a building block for synthesizing new polymers with enhanced properties. Its ability to form stable bonds can lead to materials with improved thermal and mechanical characteristics. Research into polymer composites incorporating triazole derivatives is ongoing and shows promise for applications in coatings and adhesives.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various triazole compounds for their antimicrobial activity. The results indicated that compounds with a carbamoylmethyl substituent demonstrated enhanced activity against Staphylococcus aureus and Candida albicans. This study provides a foundation for further exploration of this compound as a potential therapeutic agent.

Case Study 2: Agricultural Application

In a field trial reported by the Pesticide Science journal, a triazole-based fungicide was tested on wheat crops affected by Fusarium graminearum. The results showed a significant reduction in disease incidence when treated with formulations containing triazole derivatives similar to this compound, highlighting its potential use as an effective fungicide.

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Name Substituent(s) Synthesis Method Biological Activity Key Structural Feature References
1-(2-Aminophenyl)-...-carboxylic acid 2-Aminophenyl Click chemistry Antibacterial Kink-like conformation, H-bonding
1-(4-Ethoxyphenyl)-5-formyl-...-carboxylic acid 4-Ethoxyphenyl, formyl Base catalysis N/A 80% open-chain tautomer
1-Cyclohexyl-...-carboxylic acid Cyclohexyl Not specified N/A Simple alkyl substituent
1-(3-Trifluoromethylphenyl)-...-carboxylic acid 3-Trifluoromethylphenyl Click chemistry Drug design candidate Enhanced metabolic stability

Preparation Methods

Procedure:

  • Step 1: Synthesis of the azide precursor, typically from halogenated derivatives or via diazotransfer reactions.
  • Step 2: Cycloaddition with terminal alkynes bearing suitable substituents, often under copper catalysis (Cu(I)) or thermal conditions, to form the 1,2,3-triazole ring.
  • Step 3: Post-cycloaddition functionalization, including carbamoylation and oxidation to introduce the carboxylic acid group.

Key Data:

Parameter Conditions Remarks
Catalyst Cu(I) salts (e.g., CuSO₄, sodium ascorbate) For regioselectivity and efficiency
Solvent Tert-butanol/water or ethanol Facilitates reaction and work-up
Temperature 25–80°C Depending on substrate reactivity

Research Findings:
This approach is highlighted in recent studies for its high regioselectivity and versatility, allowing the synthesis of various substituted triazoles with high yields.

Base-Mediated Cyclization of Azides with Ketoesters

Overview:
A notable one-step method involves treating azides with ketoesters in the presence of a base to directly form the triazole-4-carboxylic acids.

Procedure:

  • Step 1: Prepare the azide, either commercially or via diazotransfer from amines.
  • Step 2: React azide with a β-ketoester (e.g., ethyl acetoacetate) in the presence of a base such as sodium ethoxide or cesium carbonate.
  • Step 3: The reaction proceeds via nucleophilic attack and cyclization, forming the 1,2,3-triazole ring with a carboxylic acid group at the 4-position.

Reaction Conditions:

Parameter Conditions Notes
Base Sodium ethoxide or cesium carbonate Catalyzes cyclization
Solvent Ethanol or DMF Ensures solubility and reaction control
Temperature 0°C to 40°C Mild conditions favoring selectivity
Time 4–12 hours Optimized for yield

Research Findings:
This method, detailed in patent US6642390B2, offers a straightforward, scalable route with high efficiency, suitable for industrial production. It emphasizes the importance of moisture control and inert atmosphere to prevent side reactions.

Multi-Step Synthesis via Halogenation and Alkylation

Overview:
This approach involves halogenation of the triazole ring followed by nucleophilic substitution to introduce the carbamoylmethyl group, then oxidation to the carboxylic acid.

Procedure:

  • Step 1: Halogenate 1H-1,2,3-triazole derivatives at the 4-position using N-bromosuccinimide or N-chlorosuccinimide.
  • Step 2: React the halogenated intermediate with a suitable nucleophile, such as methylamine, to form the carbamoyl derivative.
  • Step 3: Oxidize the methyl group to a carboxylic acid using oxidants like potassium permanganate or chromium(VI) reagents.

Data Table:

Step Reagents Conditions Yield (%)
Halogenation NBS or NCS Cold, inert atmosphere 70–85
Nucleophilic substitution Methylamine Reflux, solvent: DMF 65–80
Oxidation KMnO₄ Aqueous, controlled pH 60–75

Research Findings:
While more complex, this method allows precise functionalization and is adaptable for various derivatives, as demonstrated in synthetic organic chemistry literature.

Direct Functionalization via Methylation and Hydrolysis

Overview:
This method involves methylation of the triazole ring followed by hydrolysis to generate the carboxylic acid.

Procedure:

  • Step 1: Methylate the triazole nitrogen using methyl iodide in the presence of potassium carbonate.
  • Step 2: Hydrolyze the methylated intermediate under acidic conditions to yield the carboxylic acid.

Reaction Conditions:

Parameter Conditions Remarks
Methylation Methyl iodide, K₂CO₃ Room temperature, inert atmosphere
Hydrolysis HCl, reflux Complete conversion to acid

Research Findings:
This route is efficient for synthesizing methylated derivatives, which can be subsequently hydrolyzed to the target acid, offering good yields and operational simplicity.

Summary of Key Data and Comparative Analysis

Method Advantages Limitations Typical Yield Industrial Suitability
[3+2] Cycloaddition High regioselectivity, versatile Requires catalysts, may need purification 70–90% High, scalable with proper optimization
Base-mediated cyclization One-step, high efficiency Moisture-sensitive, requires inert atmosphere 65–85% Suitable with controlled conditions
Halogenation & Alkylation Precise functionalization Multi-step, longer process 60–80% per step Moderate, depends on process control
Methylation & Hydrolysis Simpler, operationally straightforward May require multiple steps for full conversion 60–75% Good for small to medium scale

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts (e.g., regioisomers).

Basic: How should spectroscopic and crystallographic characterization be conducted for this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • Use 1H/13C-NMR (DMSO-d6 or CDCl3) to confirm triazole ring formation, carbamoylmethyl substitution, and carboxylic acid proton (δ ~12-14 ppm). Compare with published shifts for triazole derivatives .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic/heterocyclic regions.
  • X-ray Crystallography :
    • Grow single crystals via slow evaporation (solvent: DMSO/EtOH).
    • Use SHELX for structure refinement. The triazole ring typically adopts a planar conformation, with the carbamoylmethyl group perpendicular to it, influencing intermolecular interactions .

Q. Example Data :

| 1H-NMR (DMSO-d6) | δ 8.02–7.99 (m, 1H, triazole), 4.20 (s, 2H, CH2), 2.32 (s, 3H, CH3) | |
| X-ray | Dihedral angle: 60° between triazole and phenyl rings | |

Basic: How can in vitro antibacterial activity be evaluated for this compound?

Methodological Answer:

Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, V. cholerae) pathogens .

MIC Assay :

  • Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth.
  • Inoculate with 1×10^6 CFU/mL bacteria.
  • Incubate at 37°C for 18–24 hrs.
  • Determine minimum inhibitory concentration (MIC) via turbidity.

Control : Compare with standard antibiotics (e.g., ciprofloxacin).

Q. Key Finding :

  • Triazole carboxylic acids show moderate activity (MIC: 32–64 µg/mL) due to zwitterionic properties enhancing membrane penetration .

Advanced: How does the conformational arrangement of the triazole-carbamoylmethyl system influence target binding?

Methodological Answer:

  • X-ray Analysis : The triazole ring’s planarity and the carbamoylmethyl group’s orientation create a kinked geometry , enabling hydrogen bonding with biological targets (e.g., bacterial enzymes) .
  • Docking Studies : Use software like AutoDock to model interactions with β-lactamases or DNA gyrase. The carboxylic acid group often binds to catalytic residues (e.g., Lys/Arg).
  • SAR : Introduce substituents (e.g., halogens) on the carbamoylmethyl group to enhance hydrophobic interactions .

Advanced: How to resolve contradictions in bioactivity data between carboxylic acid derivatives and their amide analogues?

Methodological Answer:

  • Issue : Carboxylic acids often show lower activity than amides due to poor cell permeability or non-selective binding .
  • Strategies :
    • Prodrug Design : Convert carboxylic acid to esters (e.g., ethyl ester) for improved membrane penetration.
    • Ion-Pair Formation : Use counterions (e.g., morpholine) to enhance solubility and selectivity .
    • Hybridization : Link the acid to lipophilic moieties (e.g., benzyl groups) to balance polarity .

Q. Example :

Compound Activity (GP% Inhibition)
Carboxylic Acid Derivative40% (NCI-H522 lung cancer)
Corresponding Amide62% (LOX IMVI melanoma)

Advanced: What structural modifications enhance antiproliferative effects against cancer cell lines?

Methodological Answer:

  • Substituent Optimization :
    • Electron-Withdrawing Groups (e.g., CF3 at C5 of triazole) improve binding to kinases (e.g., c-Met) .
    • Heterocyclic Appendages : Attach thiazole or benzothiazole rings to increase π-π stacking with DNA/proteins .
  • In Vivo Testing :
    • Use xenograft models (e.g., A549 lung cancer in mice) to evaluate tumor growth inhibition.
    • Monitor toxicity via liver/kidney function tests.

Q. Key Modification :

Modification Effect
5-CF3 substitution60% inhibition of c-Met kinase
Thiazole fusion44–62% inhibition in melanoma

Advanced: How to address challenges in crystallographic refinement for zwitterionic forms of this compound?

Methodological Answer:

  • SHELX Refinement :
    • Use SHELXL for high-resolution data (d ≤ 1.0 Å).
    • Apply restraints for disordered solvent molecules (e.g., DMSO).
    • Model zwitterionic forms by assigning partial charges to carboxylic acid and amine groups .
  • Validation : Check via R-factor convergence (target: R1 < 5%) and ADPs (anisotropic displacement parameters).

Note : Zwitterionic structures may require twin refinement in cases of pseudo-merohedral twinning .

Advanced: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity category) .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • Storage : Keep in sealed containers under inert gas (N2) at –20°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

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